Pentane-3-sulfonyl chloride
Overview
Description
Pentane-3-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the third carbon of a pentane chain. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
Pentane-3-sulfonyl chloride is a sulfonyl chloride compound . Its primary targets are aromatic compounds, where it acts as an electrophile . The aromatic compounds serve as nucleophiles, providing an electron-rich site for the electrophilic this compound to attack .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . The compound, acting as an electrophile, reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride . This reaction is facilitated by the generation of $$\ce{SO2Cl^{+}}
Biochemical Analysis
Biochemical Properties
Pentane-3-sulfonyl chloride is involved in various biochemical reactions. It can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with aromatic compounds. It can react with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stored at 4 degrees Celsius for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentane-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pentane-3-sulfonic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases:
C5H11SO3H+SOCl2→C5H11SO2Cl+SO2+HCl
Industrial Production Methods: In industrial settings, continuous flow protocols are often employed for the synthesis of sulfonyl chlorides. These methods offer better control over reaction parameters and improve safety by minimizing the risk of thermal runaway. For instance, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination of disulfides and thiols has been reported .
Chemical Reactions Analysis
Types of Reactions: Pentane-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles such as water, alcohols, and amines. For example, reaction with ammonia (NH3) yields the corresponding sulfonamide:
C5H11SO2Cl+NH3→C5H11SO2NH2+HCl
Hydrolysis: In the presence of water, this compound hydrolyzes to form pentane-3-sulfonic acid and hydrochloric acid:
C5H11SO2Cl+H2O→C5H11SO3H+HCl
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for the conversion of sulfonic acids to sulfonyl chlorides.
Ammonia (NH3): Used for the formation of sulfonamides.
Water (H2O): Used for hydrolysis reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Pentane-3-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of sulfonamides, which are important in medicinal chemistry.
Biology: Sulfonamides derived from this compound are used as antibacterial agents.
Medicine: Sulfonamide drugs, synthesized using sulfonyl chlorides, are employed to treat bacterial infections.
Industry: Sulfonyl chlorides are used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity.
Benzenesulfonyl Chloride (C6H5SO2Cl): An aromatic sulfonyl chloride used in similar applications.
Toluene-4-sulfonyl Chloride (C7H7SO2Cl): Another aromatic sulfonyl chloride with applications in organic synthesis.
Uniqueness: Pentane-3-sulfonyl chloride is unique due to its aliphatic structure, which provides different reactivity and solubility properties compared to aromatic sulfonyl chlorides. This makes it suitable for specific applications where aliphatic sulfonyl chlorides are preferred .
Properties
IUPAC Name |
pentane-3-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTFMAWCVJKVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42603-81-6 | |
Record name | pentane-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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